

A Comparative Analysis of the Biological Activities of 7-Hydroxyisoflavone and 7-Hydroxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	7-Hydroxyisoflavone	
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Introduction

7-Hydroxyisoflavone and 7-hydroxyflavone are two structurally related flavonoid compounds that have garnered significant attention in the scientific community for their diverse biological activities. While both share a common benzopyranone core structure, the differential placement of the phenyl group at position 3 (isoflavone) versus position 2 (flavone) results in distinct pharmacological profiles. This guide provides an objective comparison of their biological activities, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and potential application of these molecules.

Quantitative Data Summary

The following tables summarize the key quantitative data on the biological activities of **7- Hydroxyisoflavone** and **7-**Hydroxyflavone.

Table 1: Anti-inflammatory Activity



Compound	Target/Assay	IC50 / Effect	Cell Line / Model
7-Hydroxyflavone	COX-2 Inhibition	27 μg/mL	In vitro assay[1]
5-LOX Inhibition	33 μg/mL	In vitro assay[1]	
NO, PGE2, TNF-α, IL-6 Production	Dose-dependent reduction	LPS-activated RAW264.7 cells[2]	

No quantitative data was found for the anti-inflammatory activity of **7-Hydroxyisoflavone** in the reviewed literature.

Table 2: Enzyme Inhibition

Compound	Enzyme	IC50 / Ki	Inhibition Type
7-Hydroxyflavone	Aromatase (CYP19)	0.5 μM (IC50), 0.25 μM (Ki)	Competitive[3][4]
Pyruvate Kinase M2 (PKM2)	2.12 μM (IC50)	N/A[1]	
17β-hydroxysteroid dehydrogenase type 1	No inhibition at 100 μΜ	N/A[5]	
7-Hydroxyisoflavone	Aromatase (CYP19)	N/A (Identified as an inhibitor)	N/A[6]
Cytochrome P450 3A4 (CYP3A4)	~75% inhibition at 100 μΜ	N/A[7]	

Table 3: Antioxidant Activity

Compound	Assay	IC50
7-Hydroxyflavone	DPPH radical scavenging	5.5486 ± 0.81 μg/mL[8][9]

While **7-Hydroxyisoflavone** is reported to have antioxidant properties, specific IC50 values from comparable assays were not available in the searched literature.[10][11][12]



Table 4: Anticancer Activity

Compound	Cell Line	IC50
7-Hydroxyflavone	HeLa (Cervical Cancer)	22.5602 ± 0.21 μg/mL[8][9]
MDA-MB-231 (Breast Cancer)	3.86474 ± 0.35 μg/mL[8][9]	

No quantitative data was found for the anticancer activity of **7-Hydroxyisoflavone** in the reviewed literature.

Table 5: Antiviral Activity

Compound	Virus	IC50 / EC50
7-Hydroxyflavone	Enterovirus 71 (EV71)	19.95 μM (EC50)[1]
7-Hydroxyisoflavone	Enterovirus 71 (EV71)	3.25 - 4.92 μM (IC50)[13]
Coxsackievirus B2, B3, B6	Active (No IC50 specified)[13]	

Experimental Protocols

A detailed description of the methodologies for the key experiments cited above is provided below.

Aromatase Inhibition Assay (for 7-Hydroxyflavone)

The inhibitory activity of 7-hydroxyflavone on aromatase was determined using human placental microsomes as the enzyme source. The assay measured the aromatization of androstenedione to estrone. The reaction mixture, containing the microsomal enzyme preparation, androstenedione, and various concentrations of the test compound (7-hydroxyflavone), was incubated. The amount of estrone produced was quantified, and the IC50 value was calculated as the concentration of the inhibitor that caused a 50% reduction in aromatase activity. The apparent Ki value was determined from Lineweaver-Burk plots, and the competitive nature of the inhibition was established by observing the inhibitor's effect on the enzyme's spectral properties, which is indicative of substrate displacement.[3][4]

Antioxidant Activity (DPPH Assay for 7-Hydroxyflavone)



The antioxidant capacity of 7-hydroxyflavone was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. A solution of DPPH in methanol was mixed with various concentrations of 7-hydroxyflavone. The mixture was incubated in the dark at room temperature. The scavenging activity was determined by measuring the decrease in absorbance of the DPPH solution at a characteristic wavelength. The IC50 value was calculated as the concentration of 7-hydroxyflavone required to scavenge 50% of the DPPH free radicals.[8][9][14]

Anticancer Activity (MTT Assay for 7-Hydroxyflavone)

The cytotoxic effects of 7-hydroxyflavone on HeLa and MDA-MB-231 cancer cell lines were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cells were seeded in 96-well plates and treated with various concentrations of 7-hydroxyflavone for a specified period. After incubation, MTT solution was added to each well, and the cells were incubated further to allow for the formation of formazan crystals. The formazan crystals were then dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength. The IC50 value, representing the concentration of the compound that inhibits 50% of cell growth, was calculated from the doseresponse curve.[8][9]

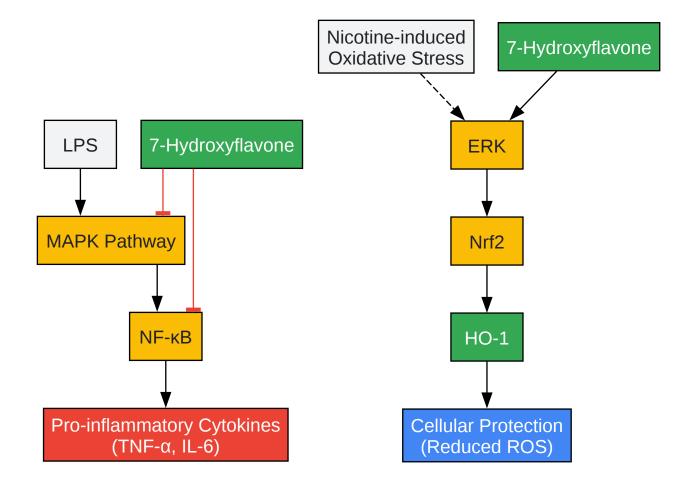
Antiviral Activity (CPE Assay for 7-Hydroxyisoflavone)

The antiviral activity of **7-hydroxyisoflavone** against Enterovirus 71 (EV71) was assessed using a cytopathic effect (CPE) reduction assay. Vero cells were seeded in 96-well plates and infected with EV71. The infected cells were then treated with various concentrations of **7-hydroxyisoflavone**. After incubation, the cells were observed for the presence of CPE. The IC50 was determined as the concentration of the compound that inhibited the viral CPE by 50% compared to untreated, infected controls.[13]

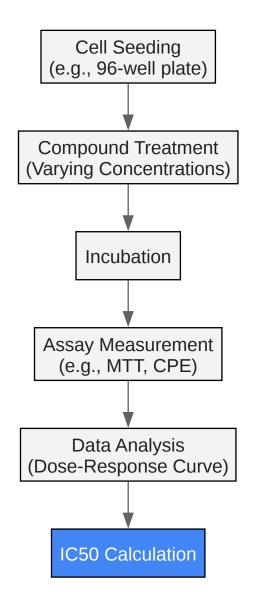
Signaling Pathways and Experimental Workflows 7-Hydroxyflavone Anti-inflammatory Signaling

7-Hydroxyflavone exerts its anti-inflammatory effects by modulating key signaling pathways. In models of inflammation, it has been shown to inhibit the MAPK/NF-κB pathway, leading to a reduction in the expression of pro-inflammatory cytokines.[1]









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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of pro-inflammatory mediators in RAW264.7 cells by 7-hydroxyflavone and 7,8-dihydroxyflavone PubMed [pubmed.ncbi.nlm.nih.gov]



- 3. Aromatase inhibition by flavonoids PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of 7-hydroxy-flavones as inhibitors of oestrone and oestradiol biosynthesis PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7-Hydroxyisoflavone | C15H10O3 | CID 5376891 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Flavonoids as CYP3A4 Inhibitors In Vitro PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Isolation and biological evaluation 7-hydroxy flavone from Avicennia officinalis L: insights from extensive in vitro, DFT, molecular docking and molecular dynamics simulation studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. scielo.br [scielo.br]
- 12. Antioxidant activity of isoflavones and their major metabolites using different in vitro assays PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The antiviral effect of 7-hydroxyisoflavone against Enterovirus 71 in vitro PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Analysis of the Biological Activities of 7-Hydroxyisoflavone and 7-Hydroxyflavone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b191432#7-hydroxyisoflavone-vs-7-hydroxyflavone-biological-activity]

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